4,5-Dihydroimidazole-1,2-diamine

概要

説明

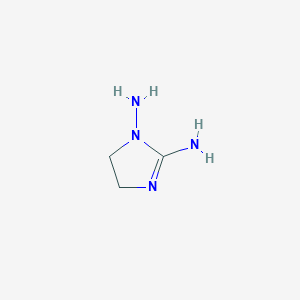

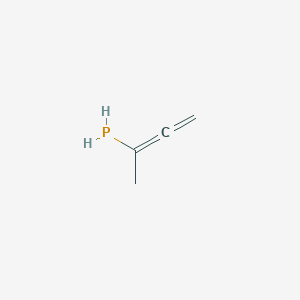

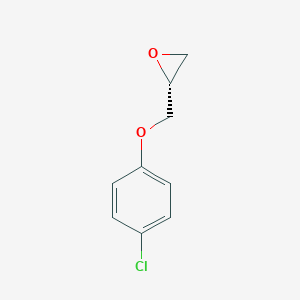

“4,5-Dihydroimidazole-1,2-diamine” is a chemical compound with the molecular formula C3H8N4 . It is a type of imidazole, which is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications .

Synthesis Analysis

Imidazoles can be synthesized through various methods. One such method involves the cyclization of amido-nitriles, which is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization and dehydrative cyclization . Another approach for the synthesis of substituted imidazoles is by condensation .

Molecular Structure Analysis

The molecular structure of “4,5-Dihydroimidazole-1,2-diamine” is based on the imidazole core, which is a five-membered ring with two non-adjacent nitrogen atoms . The specific substitutions at the 1,2 positions with amine groups and the additional hydrogen atoms at the 4,5 positions result in the specific structure of “4,5-Dihydroimidazole-1,2-diamine”.

Chemical Reactions Analysis

The chemical reactions involving “4,5-Dihydroimidazole-1,2-diamine” are likely to be similar to those of other imidazoles. Imidazoles are known to participate in a variety of chemical reactions, including multicomponent reactions conducted under different conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-Dihydroimidazole-1,2-diamine” would be influenced by its molecular structure. As an imidazole derivative, it is likely to have properties common to other imidazoles .

科学的研究の応用

Synthesis of Benzimidazoles and Tetrahydropyrimidines

4,5-Dihydroimidazole derivatives have been utilized in the synthesis of benzimidazoles and tetrahydropyrimidines. This involves diamine exchange between substituted 4,5-dihydroimidazoles and 1,4,5,6-tetrahydropyrimidines, leading to the formation of 2-substituted heterocycles derived from the solvent diamine. These reactions favor six-membered rings and are significant for creating partially reduced heterocycles with potential applications in pharmaceuticals and material science (Butler & Fitzgerald, 1989).

Cycloaddition and Ring Opening

Dihydroimidazole N-oxides undergo 1,3-dipolar cycloaddition with alkyne dipolarophiles. The cycloadducts experience isoxazoline N–O bond cleavage, yielding ene-1,1-diamines and subsequently cyclizing to pyrrolo[1,2-a]imidazole-5,6-diones. This reaction showcases the versatility of dihydroimidazole derivatives in synthesizing complex heterocyclic compounds (Jones et al., 2000).

One-Pot Synthesis of 2-Dihydroimidazoles

The one-pot synthesis of 2-dihydroimidazoles from aldehydes using 4,5-dihydroimidazole-1,2-diamine is an efficient method to produce dihydroimidazoles. This method is mild and compatible with various functional groups, such as halogens, nitriles, and esters, indicating its practical applicability in synthetic chemistry (Fujioka et al., 2005).

Preparation of Aromatic Polyimides

4,5-Dihydroimidazole derivatives play a role in the synthesis of novel aromatic polyimides. These polyimides, synthesized through ring-opening polyaddition and thermal cyclodehydration, show high thermal resistance and glass transition temperatures, making them suitable for high-performance materials (Akutsu et al., 1998).

Conversion to Various Heterocyclic Molecules

Microwave-assisted conversion of aromatic heterocyclic nitriles to various heterocyclic molecules using 4,5-dihydroimidazole-1,2-diamine demonstrates a catalyst-free and solvent-free approach. This method is efficient and fast, producing heterocyclic compounds in quantitative yields (Sondhi et al., 2012).

Production of High-Performance Polymers

4,5-Dihydroimidazole-1,2-diamine is used in synthesizing polyimides with outstanding mechanical properties and thermal stability. These polymers, due to their rigid-rod structure and hydrogen bonding, are significant in developing materials with high thermal and mechanical endurance (Liu et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4,5-dihydroimidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4/c4-3-6-1-2-7(3)5/h1-2,5H2,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLPAXVMGVVCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydroimidazole-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)